Calusterone

Content Navigation

Calusterone is essential for replicating historical breast cancer studies, where substitution with isomers or other androgens invalidates prior data. Key differentiators: - 52% objective response rate vs. testololactone in double-blind trial. - Unique thrombopoietic effect-elevates platelets, unlike other androgens. - Non-interchangeable with 7α-isomer Bolasterone or testosterone propionate. SMolecule ensures rapid global delivery of this research-grade steroid.

CAS Number

Product Name

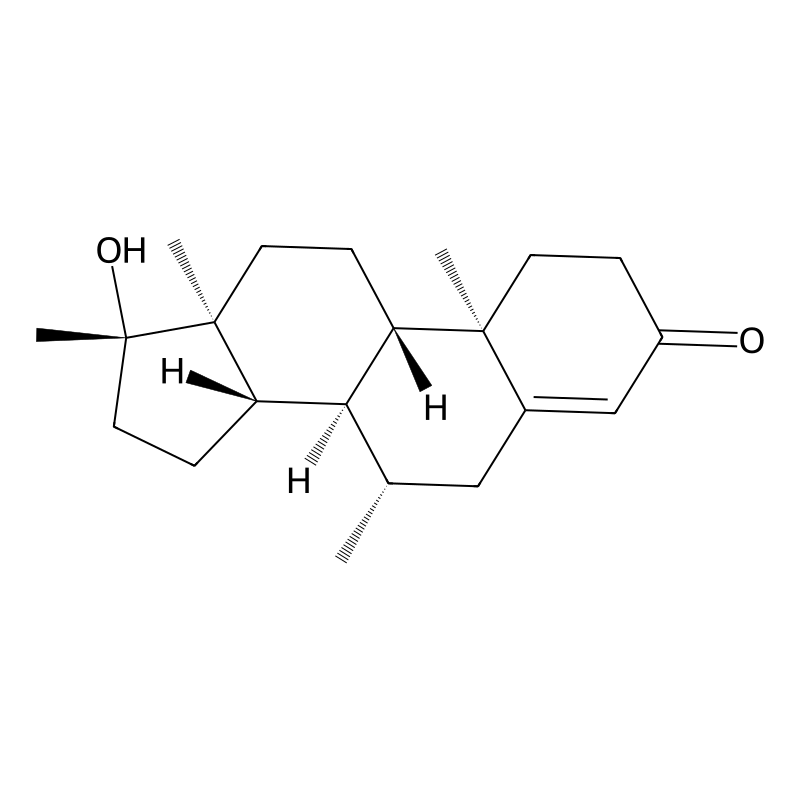

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Calusterone (7β,17α-dimethyltestosterone) is an orally active, 17α-alkylated anabolic-androgenic steroid (AAS) historically investigated as an antineoplastic agent, particularly for advanced breast cancer in postmenopausal women.[1][2] Unlike foundational androgens, its molecular structure is modified to alter its biological activity profile, aiming to provide therapeutic effects with a distinct tolerability profile.[3][4] For researchers and technical buyers, Calusterone is not a generic androgen but a specific molecular entity whose procurement is justified by a distinct clinical and pharmacological history that is not interchangeable with its isomers or other in-class steroids.[3][5]

Research Fit

Hormone-dependent cancer model studies Supports androgen receptor signaling and antiestrogenic pathway research in breast cancer models.

Stereochemical-control study fit 7β-epimer identity enables C7 stereochemistry–activity relationship investigations.

Reported comparator tool compound Historical clinical evaluation as a 17α-alkylated androgen reference for pharmacology studies.

References

- [1] Calusterone. PubChem. National Center for Biotechnology Information. Accessed April 24, 2026.

- [6] Calusterone. In: Wikipedia. Accessed April 24, 2026.

- [4] Gordan GS, Halden A, Horn Y, Fuery JJ, Parsons RJ, Walter RM. Calusterone (7β,17α-Dimethyltestosterone) as Primary and Secondary Therapy of Advanced Breast Cancer. Oncology. 1973;28(2):138-146.

- [5] Brunning R, Bonnen E, Legha S. Drugs Five Years Later: Calusterone. Ann Intern Med. 1979;90(6):957-958.

- [20] Gordan GS, Wessler S, Avioli LV. Antitumor Efficacy of 7β, 17α-Dimethyltestosterone (Calusterone) in Advanced Female Breast Cancer. JAMA. 1972;219(4):483-485.

Substituting Calusterone with other androgens, including its own 7α-isomer Bolasterone, is inadvisable for research aiming to replicate or build upon historical data. Calusterone's value proposition is tied to a specific clinical profile of anti-tumor efficacy versus androgenic side effects established in multi-patient studies.[3] For example, a key double-blind study demonstrated a statistically significant difference in patient response rates between Calusterone and the then-standard Δ¹-testololactone, a difference that cannot be assumed for any other compound.[3][6] Furthermore, its unique effect on platelet counts, not observed with other androgens, underscores a distinct biological activity profile.[3] Procuring Calusterone is essential for any study where this specific, historically documented activity profile is the variable of interest.

Substitution Risk

Bolasterone (7α) is not interchangeable. Stereochemical mismatch at C7 may alter receptor interaction and metabolic fate; results may not directly transfer.

Substitution may shift endpoint response. Comparator evidence indicates distinct pharmacodynamic profiles; fluoxymesterone cannot be assumed equivalent.

Model-response context may differ. Reported lower objective regression rates suggest testolactone does not reproduce calusterone’s research endpoint profile.

References

- [4] Gordan GS, Halden A, Horn Y, Fuery JJ, Parsons RJ, Walter RM. Calusterone (7β,17α-Dimethyltestosterone) as Primary and Secondary Therapy of Advanced Breast Cancer. Oncology. 1973;28(2):138-146.

- [12] Gordan GS, Halden A, Horn Y. Calusterone (7β,17α-DimethyItestosterone) as Primary and Secondary Therapy of Advanced Breast Cancer. Oncology. 1973;28(2):138-46.

Demonstrated Higher Objective Regression Rate vs. Testolactone in Advanced Breast Cancer

In a randomized, double-blind clinical study involving patients with advanced breast cancer, orally administered Calusterone resulted in a significantly higher rate of objective tumor regressions compared to Δ¹-testololactone, a common benchmark agent for hormonal therapy at the time.[3][6] Calusterone produced objective regressions in 52% of patients, a rate 1.6 times higher than the 32% observed with testolactone under the same study conditions.[3]

| Evidence Dimension | Objective Tumor Regression Rate |

| Target Compound Data | 52% (in 23 patients) |

| Comparator Or Baseline | Δ¹-testololactone: 32% (in 25 patients) |

| Quantified Difference | 62.5% higher regression rate than testolactone |

| Conditions | Double-blind clinical study in postmenopausal women with objectively progressing advanced breast cancer. Calusterone dose: 200 mg/day; Δ¹-testololactone dose: 1,000 mg/day. |

This evidence provides a clear, quantitative basis for selecting Calusterone to achieve a higher probability of anti-tumor response compared to a historically relevant in-class alternative.

Superior Anti-Tumor Efficacy Compared to Standard Androgens like Testosterone Propionate and Fluoxymesterone

Cross-study comparisons using consistent Cooperative Breast Cancer Group criteria indicated that Calusterone's anti-tumor efficacy surpassed that of several standard-of-care androgens.[3] The objective regression rate for Calusterone (51% in patients without prior chemotherapy) was approximately 2.4 times higher than that reported for testosterone propionate (21.5%) and 3.4 times higher than that for fluoxymesterone (15%).[3]

| Evidence Dimension | Objective Tumor Regression Rate |

| Target Compound Data | 51% |

| Comparator Or Baseline | Testosterone Propionate: 21.5%; Fluoxymesterone: 15% |

| Quantified Difference | ~2.4x vs. Testosterone Propionate; ~3.4x vs. Fluoxymesterone |

| Conditions | Evaluation in patients with advanced breast cancer using Cooperative Breast Cancer Group criteria across multiple studies. |

For researchers investigating potent hormonal agents, Calusterone provides a historical precedent for significantly greater anti-tumor activity than more common androgens, justifying its selection for studies requiring maximal effect.

Distinct Hematological Effect: Marked Increase in Platelet Count Unlike Other Androgens

Unlike other therapeutic androgens which can increase hematocrit, Calusterone did not cause a rise in hematocrit in clinical studies.[3] Instead, it produced a unique and marked elevation in platelet count.[3] Patients treated with Calusterone showed a 54% increase in platelet count at 6-18 weeks, rising to a 96% increase at 24-42 weeks of therapy. This thrombopoietic effect was not reported with other steroids used for the same indication.[3]

| Evidence Dimension | Change in Platelet Count from Baseline |

| Target Compound Data | +54% at 6-18 weeks; +96% at 24-42 weeks |

| Comparator Or Baseline | Other androgens (e.g., testosterone propionate): No reported significant increase in platelet count; known to increase hematocrit. |

| Quantified Difference | Produces a significant, progressive increase in platelets, an effect not characteristic of the general androgen class. |

| Conditions | Clinical monitoring of patients during long-term oral administration of Calusterone (200 mg/day) for advanced breast cancer. |

This distinct pharmacodynamic effect makes Calusterone a specific tool for studying non-classical androgen signaling pathways or for applications where thrombopoiesis is a desired secondary outcome, differentiating it from all other procurement choices in its class.

High-Efficacy Benchmark in Hormonal Cancer Therapy Models

For preclinical or in vitro studies requiring a benchmark androgen with historically high anti-tumor efficacy, Calusterone is the appropriate choice. Its documented superiority in producing objective tumor regressions over agents like testolactone and testosterone propionate allows it to serve as a high-potency positive control.[3]

Investigating Mechanisms of Androgen-Induced Thrombopoiesis

Researchers exploring the molecular mechanisms by which steroids regulate hematopoiesis should select Calusterone. Its specific and significant effect on increasing platelet counts, in contrast to the erythropoietic effects of other androgens, provides a unique tool to dissect pathways related to thrombopoiesis independent of generalized androgenic action.[3]

Replicating or Challenging Historical Breast Cancer Study Outcomes

To validate, replicate, or build upon the findings of pivotal late 20th-century breast cancer trials, procuring the exact molecule, Calusterone, is non-negotiable. Its established 52% response rate in head-to-head trials provides a critical historical baseline that cannot be reliably substituted by an analog.[3][6]

Application Fit Matrix

References

- [4] Gordan GS, Halden A, Horn Y, Fuery JJ, Parsons RJ, Walter RM. Calusterone (7β,17α-Dimethyltestosterone) as Primary and Secondary Therapy of Advanced Breast Cancer. Oncology. 1973;28(2):138-146.

- [12] Gordan GS, Halden A, Horn Y. Calusterone (7β,17α-DimethyItestosterone) as Primary and Secondary Therapy of Advanced Breast Cancer. Oncology. 1973;28(2):138-46.

Physical Description

Color/Form

WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Odor

Appearance

Melting Point

128 °C

Storage

UNII

Drug Indication

Therapeutic Uses

Has very weak androgenic actions yet is relatively potent in palliation of metastatic breast carcinoma. ... It is not used for androgenic therapy.

Calusterone has been reported by some investigators to be somewhat more effective than other androgens, but insufficient comparative studies have been performed.

Pharmacology

Calusterone is a 17-alkylated orally active androgenic steroid. Calusterone may alter the metabolism of estradiol and reduce estrogen production. (NCI04)

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

Other CAS

Wikipedia

Drug Warnings

Methods of Manufacturing

REPORTED TO BE BY REDUCTION OF 6-DEHYDRO-7,17ALPHA-DIMETHYLTESTOSTERONE.

General Manufacturing Information

While data specific to calusterone were not available(SRC, 2005), the literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).

Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes calusterone as an anabolic steroid

Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.

Stability Shelf Life

2: Choo HY, Kwon OS, Park J. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry. J Anal Toxicol. 1990 Mar-Apr;14(2):109-12. PubMed PMID: 2325376.

3: Porcellini A, Manna A, Grilli G, Rizzoli V, Shadduck RK. The effects of calusterone on hemopoiesis in mice after busulfan-induced suppression of hemopoietic stem cells. J Lab Clin Med. 1981 Jun;97(6):801-11. PubMed PMID: 6453178.

4: Novak E, Hendrix JW, Chen TT, Seckman CE, Royer GL, Pochi PE. Sebum production and plasma testosterone levels in man after high-dose medroxyprogesterone acetate treatment and androgen administration. Acta Endocrinol (Copenh). 1980 Oct;95(2):265-70. PubMed PMID: 6449127.

5: Salmon SE, Jones SE. [Combination of adriamycin and cyclophosphamide (alone or with other substances) in the treatment of breast cancer]. Onkologie. 1979 Apr;2(2):45-52. German. PubMed PMID: 93257.

6: Rizzoli V, Porcellini A, Manna A, Shadduck RK, Pigoli G, Butturini U. [Effect of calusterone on the stem cell compartment after suppression with busulfan in mice]. Ateneo Parmense Acta Biomed. 1979;50(1):27-33. Italian. PubMed PMID: 162174.

7: Lloyd RE, Jones SE, Salmon SE. Comparative trial of low-dose adriamycin plus cyclophosphamide with or without additive hormonal therapy in advanced breast cancer. Cancer. 1979 Jan;43(1):60-5. PubMed PMID: 153787.

8: Brodkin RA, Cooper MR. Calusterone. Ann Intern Med. 1978 Dec;89(6):945-8. Review. PubMed PMID: 152592.

9: Di Carlo F, Conti G, Reboani C. Interference of gestagens and androgens with rat uterine oestrogen receptors. J Endocrinol. 1978 Apr;77(1):49-55. PubMed PMID: 147913.

10: Robustelli Della Cuna G, Bernardo G, Strada MR. [Calusterone (7-beta, 17-alpha-dimethyltestosterone) in the palliative treatment of advanced breast cancer]. Minerva Med. 1977 Oct 31;68(52):3555-63. Italian. PubMed PMID: 74052.

11: Tso SC, Chan TK, Todd D. Aplastic anaemia: a study of prognosis and the effect of androgen therapy. Q J Med. 1977 Oct;46(184):513-29. PubMed PMID: 594300.

12: de Matteis A, Perrone V, Marone A. [Clinical considerations on the use of a new synthetic androgen, Calusterone, in the treatment of advanced breast cancer]. Minerva Med. 1977 Jul 28;68(36):2499-504. Italian. PubMed PMID: 142218.

13: Zumoff B, Levin J, Bradlow HL, Hellman L. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer. J Clin Endocrinol Metab. 1977 Jun;44(6):1203-5. PubMed PMID: 141459.

14: Aslam J, Maxwell I. Calusterone therapy for advanced breast cancer. Cancer Treat Rep. 1977 May-Jun;61(3):371-3. PubMed PMID: 141327.

15: Fukushima DK, Zumoff B, Bulkin W, Hellman L. Effect of 7beta, 17alpha-dimethyltestosterone (calusterone) on cortisol metabolism in women with advanced breast cancer. J Clin Endocrinol Metab. 1976 Jul;43(1):38-45. PubMed PMID: 133118.

16: Horn H, Erlichman I, Levij IS. Anti-tumour efficacy of calusterone against DMBA-induced rat mammary adenocarcinoma in vivo and in organ culture. Br J Cancer. 1976 Mar;33(3):336-41. PubMed PMID: 131571; PubMed Central PMCID: PMC2024972.

17: Falkson G, Falkson HC. Letter: Calusterone (NSC-88536) in advanced breast cancer. Cancer Treat Rep. 1976 Mar;60(3):220-1. PubMed PMID: 130973.

18: Fishman J, Hellman L. 7beta,17alpha-Dimethyltestosterone (calusterone)-induced changes in the metabolism, production rate, and excretion of estrogens in women with breast cancer: a possible mechanism of action. J Clin Endocrinol Metab. 1976 Feb;42(2):365-9. PubMed PMID: 131130.

19: Horn Y, Roof B. Male breast cancer: two cases with objective regressions from calusterone (7 alpha, 17 beta-dimethyltestosterone) after failure of orchiectomy. Oncology. 1976;33(4):188-91. PubMed PMID: 190574.

20: Rosso R, Brema F, Porcile GF, Santi L. [Antitumoral activity of calusterone in advanced mammary carcinoma (author's transl)]. Tumori. 1976 Jan-Feb;62(1):79-84. Italian. PubMed PMID: 138231.

Explore Compound Types